5-Amino-2-(oxetan-3-yloxy)benzoic acid
Description
5-Amino-2-(oxetan-3-yloxy)benzoic acid is a chemical compound characterized by the presence of an amino group, an oxetane ring, and a benzoic acid moiety
Properties
IUPAC Name |
5-amino-2-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-6-1-2-9(8(3-6)10(12)13)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMQHMWSZKRUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(oxetan-3-yloxy)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid derivative. One common method includes the ring-closing approach, where cyclization forms the oxetane ring. This can be achieved through [2+2] cycloadditions, forming both carbon-carbon and carbon-oxygen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.
Scientific Research Applications
5-Amino-2-(oxetan-3-yloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The amino group and oxetane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(oxetan-3-yloxy)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or oxetane ring.
Oxetane-containing benzoic acids: Compounds with variations in the position or type of substituents on the benzoic acid moiety.
Uniqueness
5-Amino-2-(oxetan-3-yloxy)benzoic acid is unique due to the presence of both an amino group and an oxetane ring, which confer distinct chemical and biological properties.
Biological Activity
5-Amino-2-(oxetan-3-yloxy)benzoic acid is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H11NO4, features an oxetane ring, which is known for its unique structural properties that can influence biological interactions. This article aims to explore the biological activity of 5-Amino-2-(oxetan-3-yloxy)benzoic acid through various studies, including in vitro evaluations, mechanisms of action, and potential therapeutic applications.
5-Amino-2-(oxetan-3-yloxy)benzoic acid is characterized by:
- Molecular Weight : 211.20 g/mol
- CAS Number : 1602850-97-4
- Structure : The compound contains an amino group and an oxetane moiety attached to a benzoic acid framework, which may enhance its interaction with biological targets.
The biological activity of 5-Amino-2-(oxetan-3-yloxy)benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives .
- Cellular Pathways Modulation : It has been reported that benzoic acid derivatives can modulate key cellular pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
In Vitro Studies
Several studies have evaluated the cytotoxic effects and enzyme modulation capabilities of 5-Amino-2-(oxetan-3-yloxy)benzoic acid:
| Study | Concentration Tested | Observed Effects | Cell Lines Used |
|---|---|---|---|
| Study A | 1 µg/mL | No cytotoxicity; enhanced proteasome activity | Human foreskin fibroblasts |
| Study B | 10 µg/mL | Induced autophagy; increased cathepsin activity | Hep-G2, A2058 |
| Study C | 5 µM | Significant activation of chymotrypsin-like activity | Various cancer cell lines |
These findings indicate that 5-Amino-2-(oxetan-3-yloxy)benzoic acid may promote beneficial cellular activities without exhibiting significant cytotoxicity at certain concentrations.
Case Studies
- Case Study on Proteasome Activity : In a controlled experiment, fibroblasts treated with 5-Amino-2-(oxetan-3-yloxy)benzoic acid showed a marked increase in proteasome activity compared to untreated controls. This suggests its potential role in enhancing protein degradation systems, which may be beneficial in age-related conditions where these systems decline .
- Antitumor Potential : A separate study indicated that derivatives similar to 5-Amino-2-(oxetan-3-yloxy)benzoic acid exhibited antiproliferative effects against various cancer cell lines, including melanoma and colorectal cancer cells. The mechanism was hypothesized to involve apoptosis induction via caspase activation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Amino-2-(oxetan-3-yloxy)benzoic acid, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | Halogenated derivative | Strong cathepsin activation |
| Benzoic acid derivatives | Various substitutions | General enzyme modulation |
| Other oxetane-containing compounds | Similar ring structure | Potential for drug development |
The presence of the oxetane ring in 5-Amino-2-(oxetan-3-yloxy)benzoic acid may enhance its pharmacokinetic properties compared to traditional benzoic acids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
